N,2-Dimethylpropan-1-imine N-oxide
Description
N,2-Dimethylpropan-1-imine N-oxide is a tertiary amine oxide characterized by a three-carbon backbone (propan-1-imine) with methyl substituents on the nitrogen atom (N-methyl) and the second carbon (2-methyl). The N-oxide functional group (N⁺–O⁻) introduces polarity and redox sensitivity, distinguishing it from its non-oxidized counterpart.
Properties
CAS No. |
74530-99-7 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N,2-dimethylpropan-1-imine oxide |
InChI |
InChI=1S/C5H11NO/c1-5(2)4-6(3)7/h4-5H,1-3H3 |
InChI Key |
MLDHBTHLFCHRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=[N+](C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-Dimethylpropan-1-imine N-oxide can be synthesized through the oxidation of N,2-dimethylpropan-1-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the N-oxide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones or other higher oxidation state products.
Reduction: Reduction of the N-oxide group can regenerate the parent imine compound.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrones or other oxidized derivatives.
Reduction: Regeneration of N,2-dimethylpropan-1-imine.
Substitution: Formation of various substituted imine derivatives.
Scientific Research Applications
N,2-Dimethylpropan-1-imine N-oxide has several applications in scientific research:
Biology: The compound can be used as a probe to study oxidative stress and redox biology due to its ability to undergo oxidation and reduction reactions.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,2-Dimethylpropan-1-imine N-oxide involves its ability to act as both an oxidizing and reducing agent. The N-oxide group can donate or accept electrons, making it a versatile compound in redox reactions. The molecular targets and pathways involved include:
Reduction: The compound can be reduced back to the parent imine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Similar N-Oxide Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Quinoxaline-1,4-dioxide derivatives (e.g., quinocetone): Contain aromatic rings with two N-oxide groups, influencing redox activity and biological interactions .
Dodecylamine, N,N-dimethyl-, N-oxide : A surfactant with a long alkyl chain (C12) and a dimethylamine N-oxide group, highlighting the role of hydrophobicity in applications .
3-Aminoisoxazolopyridine N-oxide derivatives: Heterocyclic compounds with N-oxide groups used as enzyme inhibitors (e.g., IDO1/TDO inhibitors) .
Table 1: Structural and Functional Comparisons
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| N,2-Dimethylpropan-1-imine N-oxide | Linear aliphatic chain | N-oxide, N-methyl, C-methyl | ~117.15 (estimated) | Potential surfactants, redox-active agents |
| Quinoxaline-1,4-dioxide | Bicyclic aromatic | Dual N-oxide groups | ~176.14 | Antibacterial agents |
| Dodecylamine N-oxide | Long alkyl chain | N-oxide, dimethylamine | ~229.38 | Surfactants, detergents |
| 3-Aminoisoxazolopyridine N-oxide | Heterocyclic ring | N-oxide, amino, isoxazole | ~180.18 (varies) | Enzyme inhibitors (cancer therapy) |
Physicochemical Properties
- Solubility : Dodecylamine N-oxide’s long alkyl chain grants amphiphilicity, making it water-soluble at low concentrations and a potent surfactant . In contrast, this compound’s shorter chain may reduce hydrophobicity, favoring solubility in polar solvents.
- Stability: N-Oxides are generally prone to reduction. Quinoxaline derivatives degrade into toxic intermediates via N-oxide reduction , while aliphatic N-oxides (e.g., dodecylamine N-oxide) exhibit greater stability under ambient conditions .
Key Research Findings
N-Oxide Redox Activity : The reduction of N-oxide groups is a double-edged sword—generating ROS for antibacterial effects but also causing cellular damage .
Structure-Activity Relationships: Aromatic N-oxides (e.g., quinoxaline) exhibit higher biological activity but greater toxicity than aliphatic analogs . Enzyme inhibition requires precise positioning of N-oxide groups within heterocyclic frameworks, as seen in IDO1/TDO inhibitors .
Surfactant Performance : Alkyl chain length directly correlates with surfactant efficiency; thus, this compound may serve as a co-surfactant rather than a primary agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
